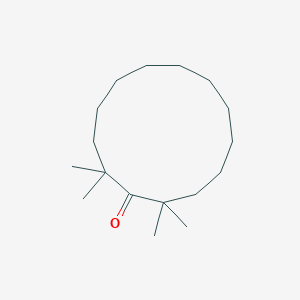
2,2,13,13-Tetramethylcyclotridecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,13,13-Tetramethylcyclotridecan-1-one is a cyclic ketone with the molecular formula C17H32O. This compound is characterized by its unique structure, which includes a 13-membered ring with four methyl groups attached at the 2 and 13 positions. It is known for its stability and distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethylcyclotridecan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of a Grignard reagent, followed by cyclization and oxidation steps. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of high-pressure reactors. These methods aim to optimize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2,13,13-Tetramethylcyclotridecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,13,13-Tetramethylcyclotridecan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,13,13-Tetramethylcyclotridecan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,2,13,13-Tetramethyltetradecanedioic acid: This compound shares a similar structural framework but differs in functional groups.
Cycloalkanes: Compounds like cyclohexane and cyclooctane have similar cyclic structures but lack the ketone functionality.
Uniqueness
2,2,13,13-Tetramethylcyclotridecan-1-one is unique due to its specific ring size and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other cyclic ketones and cycloalkanes.
Propiedades
Número CAS |
110015-80-0 |
|---|---|
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
2,2,13,13-tetramethylcyclotridecan-1-one |
InChI |
InChI=1S/C17H32O/c1-16(2)13-11-9-7-5-6-8-10-12-14-17(3,4)15(16)18/h5-14H2,1-4H3 |
Clave InChI |
QXLTXOUCFYQECV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCCCCCC(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



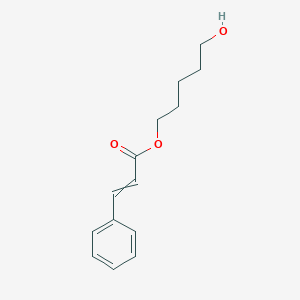
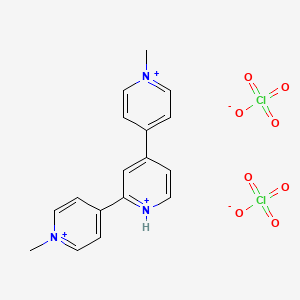
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
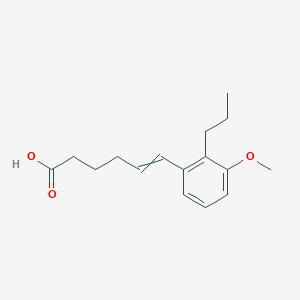

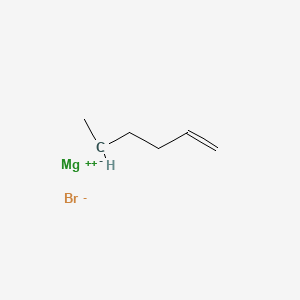
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
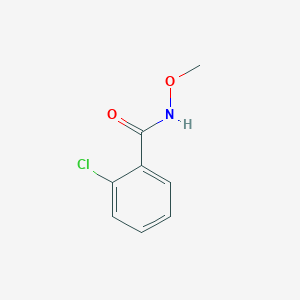
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)

